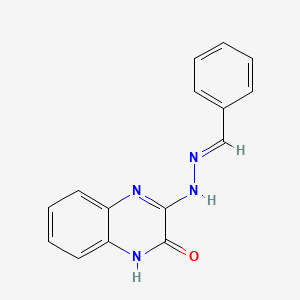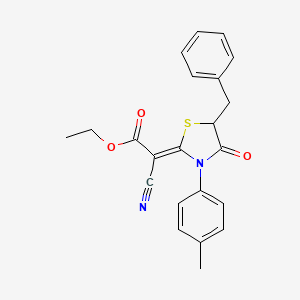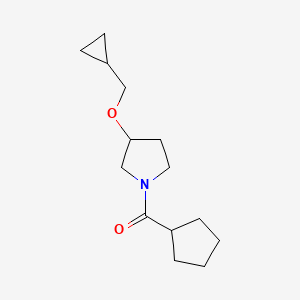
(E)-3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one, also known as BHQ, is an important building block used in organic synthesis. It is a versatile synthetic intermediate and has recently gained popularity due to its wide range of applications in the scientific research field. BHQ is an aromatic compound, a type of organic compound that consists of a benzene ring, with an additional oxygen atom, a nitrogen atom, and a hydrazine group. This structure makes BHQ a unique and powerful compound that can be used in a variety of different applications.
科学的研究の応用
Quinoxalinone as a Privileged Platform in Drug Development
Quinoxalinone, the core structure in (E)-3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one, is significant in pharmacology. It is found in many compounds with biological or pharmaceutical applications, with a significant number entering clinical trials. This highlights the synthetic versatility and derivatization potential of the quinoxalinone scaffold (Shi et al., 2017).
Antimicrobial Activity
Certain quinoxaline derivatives demonstrate promising antimicrobial properties. For instance, novel quinoxalines synthesized from 2-[4-(substituted amino carbonyl)anilino] quinoxalines have shown notable antimicrobial activity in vitro, indicating potential applications in addressing microbial resistance (Refaat et al., 2004).
Neuroprotective Potential
Quinoxaline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have shown neuroprotective effects against global ischemia. This suggests potential applications in neurological disorders or injuries (Sheardown et al., 1990).
Anticancer Properties
Quinoxaline derivatives have been identified as potential anticancer agents due to their activity as protein kinase inhibitors. The chemistry of these derivatives, their synthesis strategies, and their activities against various tyrosine kinases have been extensively studied (El Newahie et al., 2016).
Chemical Synthesis and Modification
The synthesis of quinoxaline derivatives involves various methods, including metal-free and environmentally friendly approaches. These methods have been developed to synthesize a range of quinoxaline derivatives, demonstrating the compound's versatility and potential for diverse applications (Xie et al., 2019).
Potential in Corrosion Inhibition
Studies on the adsorption of quinoxaline derivatives, including (E)-3-styrylquinoxalin-2(1H)-one, have shown these compounds' effectiveness as corrosion inhibitors for mild steel in acidic environments. This indicates their potential use in industrial applications related to metal protection and preservation (Lgaz et al., 2016).
特性
IUPAC Name |
3-[(2E)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15-14(17-12-8-4-5-9-13(12)18-15)19-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,19)(H,18,20)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJPBBSWHJSMDG-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(4-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2995526.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2995528.png)
![N-cyclohexyl-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2995530.png)

![N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2995532.png)

![N-[2-(2-Oxo-3H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2995535.png)
![(E)-2-(4-Fluorophenyl)-N-[[1-(hydroxymethyl)cyclobutyl]-(oxolan-2-yl)methyl]ethenesulfonamide](/img/structure/B2995537.png)

![1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2995542.png)


